![molecular formula C11H20N2O2 B2638350 tert-butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate CAS No. 1258640-71-9](/img/structure/B2638350.png)
tert-butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate” is a chemical compound with the molecular formula C11H20N2O2 . It has a molecular weight of 212.29 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(11)6-12-7-11/h8,12H,4-7H2,1-3H3, (H,13,14)/t8-,11-/m0/s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
Base-Promoted Heterocyclization : The study by Gómez-Sánchez, Soriano, and Marco-Contelles (2007) explores base-promoted heterocyclization techniques for synthesizing 7-azabicyclo[2.2.1]heptane derivatives, including the use of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate. This method is a pathway for creating intermediates in the total synthesis of natural products such as epibatidine (Gómez-Sánchez, Soriano, & Marco-Contelles, 2007).
Efficient Scalable Route : Maton et al. (2010) describe an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, showcasing improvements in synthetic approaches for producing bicyclic structures on a kilogram scale (Maton et al., 2010).
Glutamic Acid Analogues : Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue utilizing a constrained 7-azabicyclo[2.2.1]heptane amino acid, demonstrating the potential of such bicyclic compounds in peptidomimetic chemistry (Hart & Rapoport, 1999).
Conformationally Constrained Amino Acids : The work by Francisco, Herrera, and Suárez (2003) on intramolecular hydrogen abstraction reactions in carbohydrates for synthesizing chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems highlights the role of such compounds in the design of conformationally constrained amino acids and N,O-uloses, which are significant in medicinal chemistry and drug design (Francisco, Herrera, & Suárez, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-4-7-5-12-6-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCUZTCLSWQWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2C1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1258640-71-9 |
Source
|
Record name | tert-butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.